![molecular formula C11H11NO4S B14505173 Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester CAS No. 63924-66-3](/img/structure/B14505173.png)
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester is a chemical compound with a complex structure that includes a carbamic acid esterified with a 2-propynyl group and a sulfonyl group attached to a 4-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester typically involves the reaction of 4-methylphenylsulfonyl chloride with 2-propynyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to various carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate and sulfonyl groups into target molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification. The ester group can undergo hydrolysis to release the active carbamic acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, 4-methylphenyl, methyl ester
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester
Uniqueness
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester is unique due to the presence of the 2-propynyl group, which imparts distinct reactivity and potential applications compared to similar compounds. The combination of the sulfonyl and carbamate functionalities also contributes to its versatility in chemical reactions and biological interactions.
Eigenschaften
CAS-Nummer |
63924-66-3 |
|---|---|
Molekularformel |
C11H11NO4S |
Molekulargewicht |
253.28 g/mol |
IUPAC-Name |
prop-2-ynyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H11NO4S/c1-3-8-16-11(13)12-17(14,15)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H,12,13) |
InChI-Schlüssel |
BZODXGHDKHDOAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


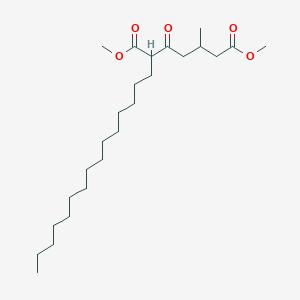
![2-[(Dimethylamino)methyl]-3-methylbutanal](/img/structure/B14505097.png)

![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
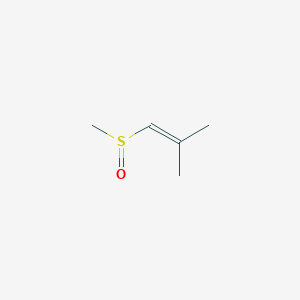

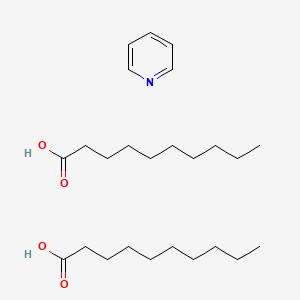
![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
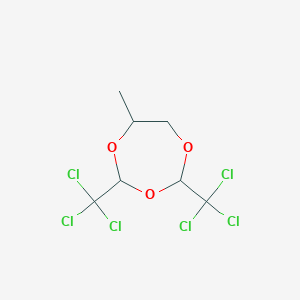
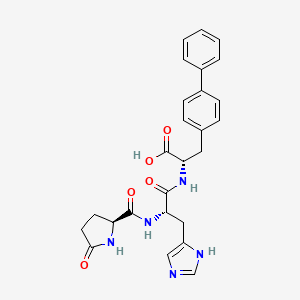
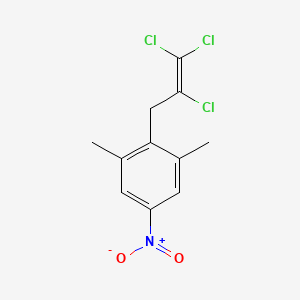
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
